2-Butoxy-5-tert-butylbenzenesulfonamide chemical structure and molecular weight
2-Butoxy-5-tert-butylbenzenesulfonamide chemical structure and molecular weight
The following technical guide provides an in-depth analysis of 2-Butoxy-5-tert-butylbenzenesulfonamide , a specialized intermediate utilized in the synthesis of pharmaceutical agents, particularly endothelin receptor antagonists and sulfonamide-based ligands.
Chemical Identity, Structural Analysis, and Synthetic Methodology
Executive Summary
2-Butoxy-5-tert-butylbenzenesulfonamide (CAS: 1246821-10-2) is a lipophilic benzenesulfonamide derivative characterized by a para-substitution pattern between its ether and alkyl groups, with a sulfonamide moiety positioned ortho to the alkoxy group.[1] This structural arrangement makes it a critical scaffold in medicinal chemistry, serving as a precursor for G-protein coupled receptor (GPCR) ligands, specifically within the endothelin receptor antagonist class (e.g., structural analogs of Bosentan or Sitaxentan). This guide outlines its physicochemical properties, a self-validating synthesis protocol, and structural characterization data.
Chemical Identity & Structural Analysis[2]
Nomenclature and Identifiers[3]
-
IUPAC Name: 2-Butoxy-5-(1,1-dimethylethyl)benzenesulfonamide
-
Common Name: 2-Butoxy-5-tert-butylbenzenesulfonamide
-
CAS Registry Number: 1246821-10-2
-
Molecular Formula:
-
Molecular Weight: 285.40 g/mol
Structural Connectivity
The molecule consists of a central benzene ring substituted at three positions:
-
Position 1 (Sulfonamide): A polar
group providing hydrogen bond donor/acceptor capability. -
Position 2 (Butoxy): An
-butoxy ether chain ( ) conferring lipophilicity and electron-donating properties to the ring. -
Position 5 (tert-Butyl): A bulky hydrophobic group (
) located para to the butoxy group, enhancing metabolic stability and receptor pocket filling.
Structural Visualization
The following diagram illustrates the connectivity and functional group orientation.
Figure 1: Structural connectivity of 2-Butoxy-5-tert-butylbenzenesulfonamide.
Physicochemical Properties
Understanding the physicochemical profile is essential for formulation and assay development. The compound exhibits significant lipophilicity due to the tert-butyl and butyl ether chains.
| Property | Value (Experimental/Predicted) | Relevance |
| Molecular Weight | 285.40 g/mol | Small molecule drug space (<500 Da). |
| LogP (Octanol/Water) | ~3.8 - 4.2 (Predicted) | High lipophilicity; likely requires organic co-solvents (DMSO) for assaying. |
| pKa (Sulfonamide) | ~10.0 - 10.5 | Weakly acidic; forms salts with strong bases (e.g., NaOH). |
| H-Bond Donors | 1 (NH2) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 3 (O=S=O, -O-) | Interactions with protein residues. |
| Melting Point | 120°C - 125°C (Est.) | Solid at room temperature; stable handling. |
Synthesis & Manufacturing Protocol
This protocol utilizes a convergent synthetic route starting from commercially available 4-tert-butylphenol . The methodology relies on the strong ortho-directing effect of the alkoxy group to regioselectively install the sulfonamide moiety.
Retrosynthetic Analysis
-
Target: 2-Butoxy-5-tert-butylbenzenesulfonamide
-
Precursor 1: 2-Butoxy-5-tert-butylbenzenesulfonyl chloride
-
Precursor 2: 1-Butoxy-4-tert-butylbenzene
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway for high-purity production.
Detailed Experimental Protocol
Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations in Step 2 must be performed under an inert atmosphere (Nitrogen/Argon) in a fume hood.
Step 1: Synthesis of 1-Butoxy-4-tert-butylbenzene
-
Reagents: 4-tert-butylphenol (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (
, 2.0 eq), DMF (Dimethylformamide). -
Procedure:
-
Dissolve 4-tert-butylphenol in DMF.
-
Add
and stir for 30 minutes to generate the phenoxide anion. -
Add 1-Bromobutane dropwise.
-
Heat to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over
. Concentrate to yield the ether oil.
-
Step 2: Chlorosulfonation (Critical Step)
-
Reagents: 1-Butoxy-4-tert-butylbenzene (1.0 eq), Chlorosulfonic acid (
, 3.0 - 5.0 eq). -
Mechanism: Electrophilic aromatic substitution. The butoxy group directs the electrophile to the ortho position (Position 2 relative to butoxy). The tert-butyl group at position 4 prevents substitution at position 3 due to steric hindrance, ensuring high regioselectivity.
-
Procedure:
-
Cool neat chlorosulfonic acid to 0°C.
-
Add 1-Butoxy-4-tert-butylbenzene dropwise (neat or in DCM) to control the exotherm.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.
-
Isolation: Filter or extract immediately with DCM. Do not store; proceed directly to Step 3.
-
Step 3: Amination
-
Reagents: Crude Sulfonyl Chloride, Ammonium Hydroxide (
aq) or Ammonia in Methanol. -
Procedure:
-
Add the sulfonyl chloride solution to a stirring solution of excess ammonia at 0°C.
-
Stir for 2 hours at room temperature.
-
Purification: Evaporate solvent.[7][8] The product usually precipitates upon addition of water. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to achieve >98% purity.[7]
-
Analytical Characterization (QC Criteria)
To validate the synthesis, the following analytical signatures must be confirmed.
-
1H NMR (DMSO-d6, 400 MHz):
-
7.6 - 7.8 (d, 1H, Ar-H, ortho to
). -
7.5 (dd, 1H, Ar-H, meta to
). - 7.1 (d, 1H, Ar-H, ortho to OBu).
-
7.0 (s, 2H,
, exchangeable with ). -
4.1 (t, 2H,
). -
1.3 (s, 9H,
). -
0.9 (t, 3H, terminal
).
-
7.6 - 7.8 (d, 1H, Ar-H, ortho to
-
Mass Spectrometry (ESI+):
- .
- .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. Retrieved from .
-
ChemSrc. 2-Butoxy-5-tert-butylbenzenesulfonamide CAS 1246821-10-2 Entry. Retrieved from .
- Sigma-Aldrich.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 3. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US1972599A - Method of making tertiary alkyl phenols - Google Patents [patents.google.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]
- 8. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones | MDPI [mdpi.com]
